molecular formula C17H15ClN4O5S B13776297 1-(2-Chloro-5-sulfophenyl)-3-methyl-4-(2-methoxyphenyl)azo-2-pyrazolin-5-one CAS No. 70796-13-3

1-(2-Chloro-5-sulfophenyl)-3-methyl-4-(2-methoxyphenyl)azo-2-pyrazolin-5-one

Cat. No.: B13776297
CAS No.: 70796-13-3
M. Wt: 422.8 g/mol
InChI Key: VHZNCHMYOXBBQZ-UHFFFAOYSA-N
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Description

1-(2-Chloro-5-sulfophenyl)-3-methyl-4-(2-methoxyphenyl)azo-2-pyrazolin-5-one is a synthetic organic compound. It belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This compound is often used in various industrial applications, including dyes and pigments, due to its vibrant color properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-5-sulfophenyl)-3-methyl-4-(2-methoxyphenyl)azo-2-pyrazolin-5-one typically involves the following steps:

    Diazotization: The starting material, 2-chloro-5-sulfophenylamine, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 3-methyl-4-(2-methoxyphenyl)pyrazolin-5-one under alkaline conditions to form the azo compound.

Industrial Production Methods

In industrial settings, the synthesis is scaled up using large reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pH, and reactant concentrations to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-5-sulfophenyl)-3-methyl-4-(2-methoxyphenyl)azo-2-pyrazolin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of the azo group.

    Reduction: Reduction of the azo group can lead to the formation of amines.

    Substitution: The chloro and sulfo groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the azo compound.

    Reduction: Corresponding amines.

    Substitution: Substituted derivatives with different functional groups replacing the chloro or sulfo groups.

Scientific Research Applications

1-(2-Chloro-5-sulfophenyl)-3-methyl-4-(2-methoxyphenyl)azo-2-pyrazolin-5-one has various applications in scientific research:

    Chemistry: Used as a dye or pigment in analytical chemistry for detecting and quantifying different substances.

    Biology: Employed in staining techniques to visualize biological tissues and cells.

    Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of colored materials, such as textiles, plastics, and inks.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5-sulfophenyl)-3-methyl-4-(2-methoxyphenyl)azo-2-pyrazolin-5-one depends on its application:

    Dyeing: The compound binds to substrates through ionic or covalent interactions, imparting color.

    Biological Activity: The compound may interact with cellular components, disrupting normal cellular functions and leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chloro-5-sulfophenyl)-3-methyl-4-phenylazo-2-pyrazolin-5-one: Similar structure but lacks the methoxy group.

    1-(2-Chloro-5-sulfophenyl)-3-methyl-4-(4-methoxyphenyl)azo-2-pyrazolin-5-one: Similar structure but with a methoxy group at a different position.

Properties

CAS No.

70796-13-3

Molecular Formula

C17H15ClN4O5S

Molecular Weight

422.8 g/mol

IUPAC Name

4-chloro-3-[4-[(2-methoxyphenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid

InChI

InChI=1S/C17H15ClN4O5S/c1-10-16(20-19-13-5-3-4-6-15(13)27-2)17(23)22(21-10)14-9-11(28(24,25)26)7-8-12(14)18/h3-9,16H,1-2H3,(H,24,25,26)

InChI Key

VHZNCHMYOXBBQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=CC=CC=C2OC)C3=C(C=CC(=C3)S(=O)(=O)O)Cl

Origin of Product

United States

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